molecular formula C17H16N4O B6046318 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone

1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone

Cat. No.: B6046318
M. Wt: 292.33 g/mol
InChI Key: WZUWDAOBCMGZAM-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone is a useful research compound. Its molecular formula is C17H16N4O and its molecular weight is 292.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.13241115 g/mol and the complexity rating of the compound is 400. The solubility of this chemical has been described as 0.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(E)-C-methyl-N-[(3-methylquinoxalin-2-yl)amino]carbonimidoyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-11(13-7-3-6-10-16(13)22)20-21-17-12(2)18-14-8-4-5-9-15(14)19-17/h3-10,22H,1-2H3,(H,19,21)/b20-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUWDAOBCMGZAM-RGVLZGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1NN=C(C)C3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N=C1N/N=C(\C)/C3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333426
Record name 2-[(E)-C-methyl-N-[(3-methylquinoxalin-2-yl)amino]carbonimidoyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671161
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

368433-10-7
Record name 2-[(E)-C-methyl-N-[(3-methylquinoxalin-2-yl)amino]carbonimidoyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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